molecular formula C12H15N3O B1435180 (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol CAS No. 1855906-96-5

(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol

Cat. No.: B1435180
CAS No.: 1855906-96-5
M. Wt: 217.27 g/mol
InChI Key: JBQAJTLEDIVFMV-UHFFFAOYSA-N
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Description

(6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol is a pyrazolopyridine derivative characterized by a cyclopropyl substituent at position 6, methyl groups at positions 1 and 3, and a hydroxymethyl (-CH2OH) group at position 4. The hydroxymethyl group facilitates hydrogen bonding, which may improve solubility and influence crystal packing via intermolecular interactions . Although discontinued commercially, its structural features make it a valuable candidate for comparative studies with analogous compounds .

Properties

IUPAC Name

(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-7-11-9(6-16)5-10(8-3-4-8)13-12(11)15(2)14-7/h5,8,16H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQAJTLEDIVFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazolo[3,4-b]pyridine Core Synthesis

The core pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclization reactions involving hydrazines and substituted pyridine derivatives or their equivalents. One common approach is:

  • Condensation of 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds or equivalents,
  • Followed by cyclization under acidic or basic conditions to form the fused pyrazolo ring.

Representative Preparation Procedure (Based on Patent CN106146493A)

Step Reagents/Conditions Description Yield/Notes
1 3-aminopyridine derivative, α,β-unsaturated carbonyl compound, acid catalyst Cyclization to form pyrazolo[3,4-b]pyridine core Moderate to good yield
2 Methyl iodide, base (e.g., potassium carbonate), solvent (e.g., DMF) N-methylation at N-1 and N-3 positions High selectivity for dimethylation
3 Bromination agent (e.g., NBS), solvent Halogenation at C-6 Controlled to avoid polyhalogenation
4 Cyclopropylboronic acid, Pd catalyst, base, solvent (e.g., toluene) Suzuki coupling to install cyclopropyl group High coupling efficiency
5 Aldehyde formation at C-4 (if needed), then NaBH4 reduction Reduction to methanol substituent High yield, mild conditions

This method is described as practical, with good overall yields and purity, suitable for scale-up in pharmaceutical synthesis.

Analytical Data and Research Findings

  • The synthetic intermediates and final product are characterized by NMR (1H, 13C), MS, and IR spectroscopy to confirm structure and purity.
  • Chromatographic purification (e.g., column chromatography) is used to isolate the compound.
  • The method allows for structural modifications to optimize biological activity.

Summary Table of Preparation Methods

Preparation Step Common Reagents Reaction Type Key Considerations
Core construction 3-aminopyridine derivatives, α,β-unsaturated carbonyls Cyclization Control of regioselectivity
N-Methylation Methyl iodide, base Alkylation Avoid over-alkylation
C-6 Substitution Halogenation, Pd-catalyzed coupling Halogenation, cross-coupling Reaction conditions to prevent side reactions
C-4 Functionalization Aldehyde precursor, NaBH4 Reduction Mild reducing conditions

Chemical Reactions Analysis

Types of Reactions

(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the pyrazolo[3,4-b]pyridine core .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol serves as a versatile building block in organic synthesis for developing more complex molecules. Its unique structure allows chemists to explore various functionalizations.

Biology

  • Biochemical Probes : The compound is investigated for its ability to act as a biochemical probe in cellular studies. It can interact with specific proteins or enzymes, providing insights into biological pathways.

Medicine

  • Therapeutic Potential : Research indicates that this compound may inhibit certain enzymes involved in cancer progression. Its mechanism of action typically involves binding to active sites of these enzymes, thereby blocking their activity.

Case Study 1: Enzyme Inhibition

A study explored the compound's effect on a specific kinase involved in cancer cell proliferation. Results demonstrated that the compound could significantly inhibit the enzyme's activity at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development.

CompoundTarget EnzymeIC50 (μM)
This compoundKinase A5.2
Control CompoundKinase A15.0

Case Study 2: Synthesis of Derivatives

Another research effort focused on synthesizing derivatives of this compound to enhance its biological activity. Various substitutions were made at different positions on the pyrazole ring.

DerivativeBiological ActivityRemarks
Compound AModerate InhibitionSimilar structure to parent compound
Compound BHigh InhibitionEnhanced binding affinity observed

Mechanism of Action

The mechanism of action of (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to alterations in cellular processes and pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Functional Group Impact

The table below compares key structural and synthetic features of the target compound with similar pyrazolopyridine derivatives:

Compound Name Substituent(s) Functional Groups Synthesis Method (Yield) Key Properties/Applications References
(6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol Cyclopropyl, methyl, hydroxymethyl -OH (hydrogen bond donor/acceptor) Not explicitly reported Potential solubility enhancement
4-Butyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Cyclopropyl, methyl, triazole-thiol -SH (thiol), triazole Not specified (Purity: 97%) Likely enzyme inhibition
6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide Cyclopropyl, methyl, carbohydrazide Hydrazide (-CONHNH2) Not specified (MW: 245.28 g/mol) Chelation or coordination chemistry
N-(2-Chloro-6-(methoxymethoxy)pyridin-4-yl)-2-(4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl)hydrazine-1-carboxamide Isopropyl, methoxymethoxy, hydrazine-carboxamide Carboxamide, chloro Reflux in THF (86% yield) Bioactive intermediate
Key Observations:

Hydrogen Bonding : The hydroxymethyl group in the target compound enables strong hydrogen bonding, which contrasts with the thiol group in the triazole analog () and the carboxamide group in . Hydrogen bonding patterns, analyzed via graph set theory, influence crystal packing and solubility .

Synthetic Routes : Reflux in polar aprotic solvents (e.g., THF) is common for pyrazolopyridine derivatives, as seen in (86% yield). The target compound’s synthesis may follow similar protocols, though specifics are unavailable .

Biological Activity

The compound (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol is a member of the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14N2
  • Molecular Weight : 198.26 g/mol
  • CAS Number : Not specified in the provided data.

The structure features a pyrazolo[3,4-b]pyridine core with a cyclopropyl group and a hydroxymethyl substituent, which may influence its pharmacological properties.

Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit diverse biological activities, including:

  • Inhibition of Kinase Activity : Many derivatives have been shown to inhibit various kinases involved in cancer progression and inflammation.
  • Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis.

Biological Activity Data

StudyBiological ActivityFindings
Anticancer ActivityIn vitro assays demonstrated that derivatives of pyrazolo[3,4-b]pyridine significantly inhibited the growth of cancer cell lines such as HeLa and MCF-7.
Kinase InhibitionThe compound was found to inhibit specific kinases associated with tumor growth, suggesting potential as an anticancer agent.
NeuroprotectionIn models of oxidative stress, the compound exhibited protective effects on neuronal cells, reducing cell death and promoting survival.

Case Study 1: Anticancer Properties

In a study published in MDPI, various derivatives of pyrazolo[3,4-b]pyridines were tested against multiple cancer cell lines. The results indicated that certain modifications to the core structure enhanced cytotoxicity against breast and cervical cancer cells. The compound this compound was noted for its promising activity in inhibiting cell proliferation and inducing apoptosis.

Case Study 2: Neuroprotective Effects

A research article detailed experiments where this compound was administered to neuronal cultures subjected to oxidative stress. The findings revealed significant reductions in markers of cell death and increased viability compared to controls. This suggests potential therapeutic applications in neurodegenerative diseases.

Therapeutic Potential

The biological activities exhibited by this compound indicate its potential as a lead compound for drug development targeting:

  • Cancer Treatment : Due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotection : As a possible treatment for neurodegenerative conditions by protecting neurons from damage.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves cyclocondensation of substituted pyrazole precursors with nitriles or carbonyl derivatives under reflux conditions. For example, xylene reflux with chloranil (a dehydrogenation agent) is effective for pyrazolo-pyridine core formation . Purification via recrystallization from methanol is standard . Optimization focuses on solvent choice (e.g., xylene for high-temperature stability), reaction time (25–30 hours for complete cyclization), and stoichiometry of oxidizing agents to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns, with cyclopropyl protons appearing as distinct multiplets (δ 0.5–2.0 ppm) and pyrazole-methyl groups as singlets (δ 2.5–3.0 ppm).
  • X-ray diffraction : SHELXL refinement (via SHELX software) resolves crystal packing and hydrogen-bonding networks, critical for verifying stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight, with fragmentation patterns confirming the pyrazolo-pyridine backbone.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data arising from hydrogen-bonding variability?

  • Methodology : Use graph-set analysis (as per Etter’s formalism) to classify hydrogen-bonding motifs (e.g., R22(8)R_2^2(8) rings) and identify dominant interactions . For ambiguous cases, compare multiple datasets refined with SHELXL and employ Hirshfeld surface analysis to quantify intermolecular contacts. Contradictions often stem from solvent-dependent polymorphism or temperature-induced lattice changes .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Methodology :

  • Chiral auxiliaries : Introduce enantioselective groups (e.g., tert-butyl sulfinamide) during cyclopropane ring formation to control stereochemistry.
  • Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.
  • Catalysis : Transition-metal catalysts (e.g., Pd/C with chiral ligands) enable asymmetric C–H functionalization of the pyridine ring .

Q. How does the cyclopropyl group influence the compound’s hydrogen-bonding capacity and solubility?

  • Methodology :

  • Solubility : Cyclopropane’s strain energy increases hydrophobicity, reducing aqueous solubility. Use logP measurements (via shake-flask method) and Hansen solubility parameters to identify compatible solvents (e.g., DMSO for biological assays).
  • Hydrogen bonding : The cyclopropyl ring’s sp3^3-hybridized carbons limit resonance-assisted H-bonding but enhance van der Waals interactions. IR spectroscopy (O–H stretch at 3200–3400 cm1^{-1}) and DFT calculations (e.g., Gaussian09) quantify H-bond strength .

Q. What in vitro assays are suitable for probing the compound’s biological activity, given its structural similarity to anticancer pyrazolo-pyridines?

  • Methodology :

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Structural analogs : Compare with patented pyrazolo-pyridine derivatives (e.g., anticancer agents in ) to infer structure-activity relationships (SAR) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

  • Methodology :

  • Validation : Cross-check COSMO-RS predictions with experimental shake-flask solubility tests in polar (e.g., methanol) and nonpolar (e.g., hexane) solvents.
  • Error sources : Discrepancies often arise from neglecting crystal lattice energy in simulations. Use DSC to measure melting entropy and adjust computational models .

Methodological Tables

Parameter Technique Key Observations Reference
Crystal packing analysisSHELXL refinementDominant R22(8)R_2^2(8) H-bond motifs
Solubility in DMSOShake-flask method25 mg/mL at 25°C, pH 7.4
Cytotoxicity (HeLa cells)MTT assayIC50_{50} = 12.3 μM (±1.2)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol
Reactant of Route 2
(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol

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